molecular formula C17H19N3O2 B12755965 4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-5-butyl-3-(2-oxopropyl)- CAS No. 134049-72-2

4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-5-butyl-3-(2-oxopropyl)-

Cat. No.: B12755965
CAS No.: 134049-72-2
M. Wt: 297.35 g/mol
InChI Key: VOZXIXLPADWIDQ-UHFFFAOYSA-N
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Description

4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-5-butyl-3-(2-oxopropyl)- is a heterocyclic compound that features a fused imidazole and quinoline ring system. This compound is part of a broader class of imidazoquinolines, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-5-butyl-3-(2-oxopropyl)- typically involves the condensation of ketones and amidines. One-pot oxidative condensation of ketones and amidines using molecular oxygen as an oxidant is a common method. This reaction proceeds under basic conditions to yield tri-substituted imidazol-4-ones .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the methodologies developed for the synthesis of imidazol-4-ones can be adapted for large-scale production. These methods often involve the use of readily available starting materials and straightforward reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-5-butyl-3-(2-oxopropyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-5-butyl-3-(2-oxopropyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-5-butyl-3-(2-oxopropyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biological pathways, including those involved in inflammation and immune response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-5-butyl-3-(2-oxopropyl)- is unique due to its specific substitution pattern and the presence of both imidazole and quinoline rings.

Properties

CAS No.

134049-72-2

Molecular Formula

C17H19N3O2

Molecular Weight

297.35 g/mol

IUPAC Name

5-butyl-3-(2-oxopropyl)imidazo[4,5-c]quinolin-4-one

InChI

InChI=1S/C17H19N3O2/c1-3-4-9-20-14-8-6-5-7-13(14)15-16(17(20)22)19(11-18-15)10-12(2)21/h5-8,11H,3-4,9-10H2,1-2H3

InChI Key

VOZXIXLPADWIDQ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2C3=C(C1=O)N(C=N3)CC(=O)C

Origin of Product

United States

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